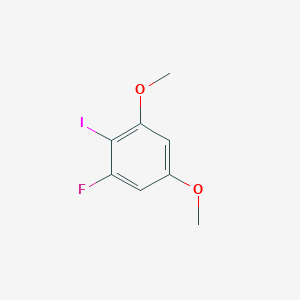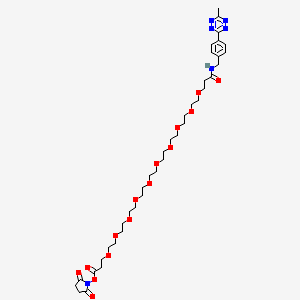
Methyltetrazine-amino-PEG10-CH2CH2COONHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG10-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG10-CH2CH2COONHS is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and NHS ester groups. The synthetic route typically involves the following steps:
PEG Functionalization: PEG is first functionalized with a methyltetrazine group through a reaction with a suitable methyltetrazine derivative.
NHS Ester Formation: The methyltetrazine-functionalized PEG is then reacted with N-hydroxysuccinimide and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the NHS ester.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for high yield and purity, and it is carried out under controlled conditions to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG10-CH2CH2COONHS undergoes several types of chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry.
Amine Coupling: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Common reagents include carboxylic acids and activated esters. The reaction is typically carried out in the presence of a catalyst, such as copper(I) iodide, under mild conditions.
Amine Coupling: Common reagents include primary amines and a coupling agent, such as DCC.
Major Products Formed
Click Chemistry: The major products are bioconjugates formed by the reaction of the methyltetrazine group with carboxylic acids or activated esters.
Amine Coupling: The major products are stable amide bonds formed by the reaction of the NHS ester with primary amines.
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG10-CH2CH2COONHS has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: It is used in the labeling and imaging of biomolecules, such as proteins and nucleic acids, through click chemistry.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic agents.
Industry: It is used in the production of PEGylated compounds for various industrial applications
Mecanismo De Acción
Methyltetrazine-amino-PEG10-CH2CH2COONHS exerts its effects through the following mechanisms:
Comparación Con Compuestos Similares
Methyltetrazine-amino-PEG10-CH2CH2COONHS is unique due to its dual functionality, allowing it to participate in both click chemistry and amine coupling reactions. Similar compounds include:
Methyltetrazine-CH2NHCO-PEG10-CH2-C≡CH: A similar PEG linker with a methyltetrazine group and an alkyne group, used for copper-free click chemistry.
Methyltetrazine-CH2NHCO-PEG10-CH2CH2COOH: A PEG linker with a methyltetrazine group and a carboxylic acid group, used for bioconjugation.
These compounds share similar functionalities but differ in their specific reactive groups, making this compound unique in its ability to react with both carboxylic acids and amines .
Propiedades
Fórmula molecular |
C38H58N6O15 |
|---|---|
Peso molecular |
838.9 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H58N6O15/c1-31-40-42-38(43-41-31)33-4-2-32(3-5-33)30-39-34(45)8-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-9-37(48)59-44-35(46)6-7-36(44)47/h2-5H,6-30H2,1H3,(H,39,45) |
Clave InChI |
FSTXBHPOZSMGDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


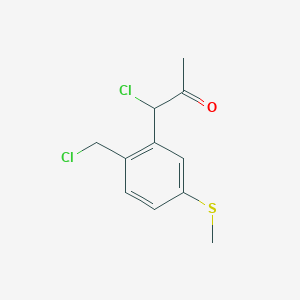
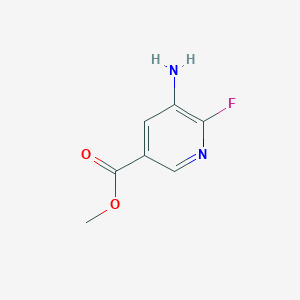
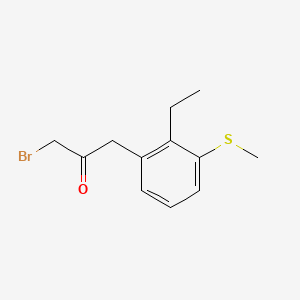
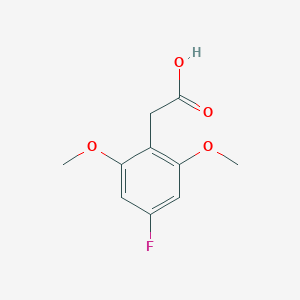
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-](/img/structure/B14041668.png)
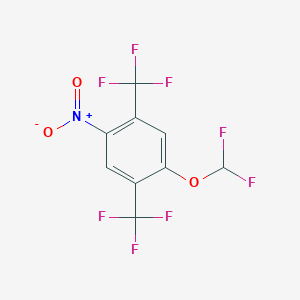
![2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14041671.png)
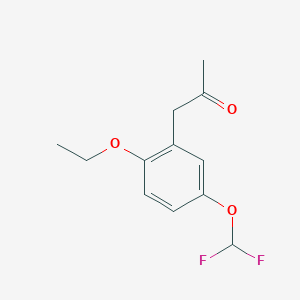
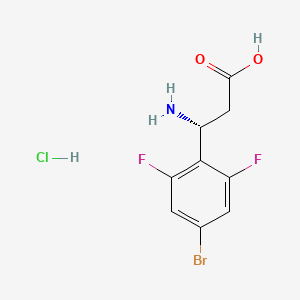
![((2R,3S,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041690.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B14041692.png)

![7-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14041710.png)
